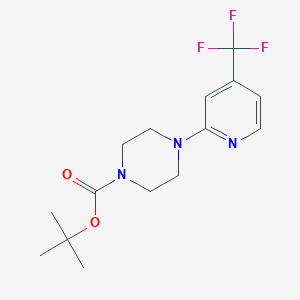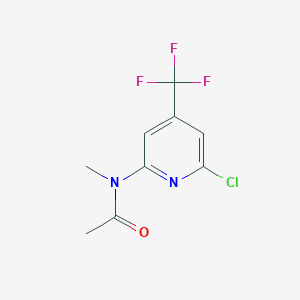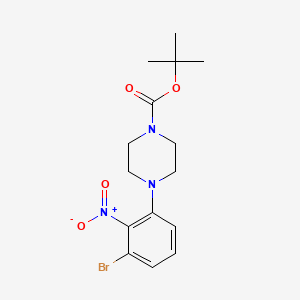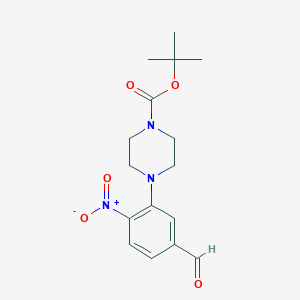
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine
Overview
Description
“4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine” is a chemical compound with the molecular formula C14H10Cl2F3N3 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in certain applications .
Synthesis Analysis
The synthesis of “4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine” involves several steps, but the exact process can vary depending on the specific requirements of the reaction . Unfortunately, the detailed synthesis process is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine” is determined by its molecular formula, C14H10Cl2F3N3 . The molecule contains chlorine, fluorine, and nitrogen atoms, which can form various types of bonds and contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine” include a predicted boiling point of 427.9±45.0 °C, a predicted density of 1.40±0.1 g/cm3, and a predicted pKa of 4.13±0.50 .Scientific Research Applications
Fluazinam's Structural Analysis
The compound, under the fungicide name fluazinam, exhibits a distinct dihedral angle between the pyridine and benzene ring planes, contributing to its molecular structure and potential reactivity. The crystal structure reveals significant hydrogen bonding and various interactions, forming a three-dimensional network, crucial for its fungicidal properties and interaction with biological systems (Jeon et al., 2013).
Influence on Potassium Channels
A series of N-pyridyl benzamide derivatives, including a structurally similar compound to the one mentioned, have been identified as potent KCNQ2/Q3 potassium channel openers. These compounds exhibit activity in animal models for epilepsy and pain. Although some showed unacceptable toxicities upon repeated dosing, the structural relationship provides insights into the modulation of potassium channels and its therapeutic implications (Amato et al., 2011).
Metabolic Pathways in Drug Development
The compound closely related to the one mentioned, flumatinib (a tyrosine kinase inhibitor), undergoes complex metabolic processes in human systems, including N-demethylation and amide hydrolysis. Understanding these pathways is crucial for the development of pharmacologically active compounds and their safety profiles in clinical settings (Gong et al., 2010).
properties
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N3/c1-20-13(8-2-4-10(15)5-3-8)22-12-7-9(14(17,18)19)6-11(16)21-12/h2-7H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZVPSJCVHDEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)

![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)


![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)
![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B1401727.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401728.png)
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401729.png)
![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401730.png)
![4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401731.png)